molecular formula C19H21NO6 B12199506 N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine

Cat. No.: B12199506
M. Wt: 359.4 g/mol
InChI Key: HHYDWBXMJDQMPQ-UHFFFAOYSA-N
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Description

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a pyranochromen ring system fused with a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyranochromen Ring: The pyranochromen ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Coupling with Glycine: The final step involves coupling the acetylated pyranochromen with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyranochromen ring or the glycine moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: An anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine is unique due to its specific structural features, such as the presence of the glycine moiety and the acetyl group, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C19H21NO6/c1-10-12-6-11-4-5-19(2,3)26-14(11)8-15(12)25-18(24)13(10)7-16(21)20-9-17(22)23/h6,8H,4-5,7,9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HHYDWBXMJDQMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NCC(=O)O

Origin of Product

United States

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